molecular formula C19H21N3O3 B7007837 N-[4-(3-cyanophenyl)oxan-4-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-[4-(3-cyanophenyl)oxan-4-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B7007837
M. Wt: 339.4 g/mol
InChI Key: AZHUBJRFHFXIIZ-UHFFFAOYSA-N
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Description

N-[4-(3-cyanophenyl)oxan-4-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring, a cyanophenyl group, and an oxan-4-yl moiety

Properties

IUPAC Name

N-[4-(3-cyanophenyl)oxan-4-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-3-16-17(13(2)25-22-16)18(23)21-19(7-9-24-10-8-19)15-6-4-5-14(11-15)12-20/h4-6,11H,3,7-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHUBJRFHFXIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2(CCOCC2)C3=CC=CC(=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-cyanophenyl)oxan-4-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with an appropriate nucleophile.

    Coupling to Form the Carboxamide: The final step involves the coupling of the oxazole intermediate with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-cyanophenyl)oxan-4-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(3-cyanophenyl)oxan-4-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-cyanophenyl)oxan-4-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3-cyanophenyl)oxan-4-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide: shares structural similarities with other oxazole derivatives and cyanophenyl compounds.

    Other oxazole derivatives: These compounds also contain the oxazole ring but may have different substituents, leading to varied chemical and biological properties.

    Cyanophenyl compounds: These compounds contain the cyanophenyl group and can exhibit similar reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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